

# Application Note: FT-IR Spectrum Analysis of 3-Methyl-2-nitroanisole Functional Groups

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## Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note provides a detailed protocol for the analysis of **3-Methyl-2-nitroanisole** using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and characterization of its principal functional groups: the aromatic nitro group, the methoxy group, and the substituted benzene ring. This document outlines the experimental procedure, data interpretation, and includes a summary of expected vibrational frequencies.

## Introduction

**3-Methyl-2-nitroanisole** is an aromatic organic compound containing several key functional groups that are readily identifiable using FT-IR spectroscopy. The analysis of its infrared spectrum allows for the confirmation of its molecular structure by identifying the characteristic vibrational modes of the nitro (-NO<sub>2</sub>), ether (C-O-C), methyl (-CH<sub>3</sub>), and aromatic C-H and C=C bonds. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides valuable structural information, making it a crucial tool in pharmaceutical and chemical research.

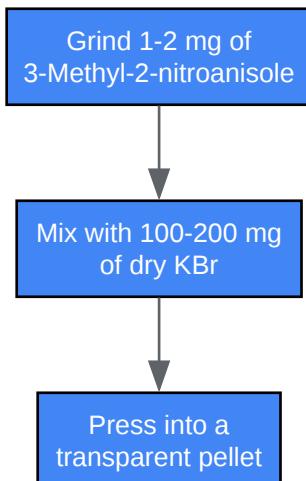
## Molecular Structure and Functional Groups

The molecular structure of **3-Methyl-2-nitroanisole** consists of a benzene ring substituted with a nitro group, a methoxy group, and a methyl group. The primary functional groups and their

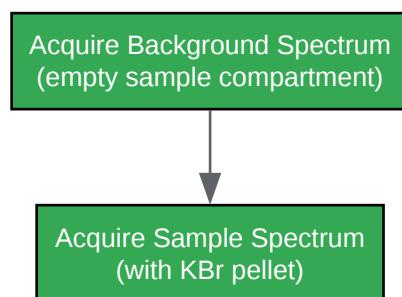
expected vibrational modes are:

- Nitro Group (-NO<sub>2</sub>): Exhibits strong and characteristic asymmetric and symmetric stretching vibrations.
- Anisole Moiety (Ar-O-CH<sub>3</sub>): Characterized by C-O-C stretching vibrations and aromatic ring absorptions.
- Methyl Group (-CH<sub>3</sub>): Shows C-H stretching and bending vibrations.
- Aromatic Ring: Displays C-H stretching and C=C in-ring stretching and out-of-plane bending vibrations.

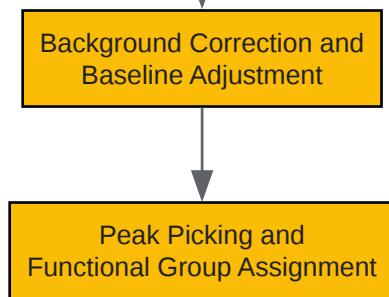
## Sample Preparation



## Data Acquisition



## Data Processing



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- To cite this document: BenchChem. [Application Note: FT-IR Spectrum Analysis of 3-Methyl-2-nitroanisole Functional Groups]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294308#ft-ir-spectrum-analysis-of-3-methyl-2-nitroanisole-functional-groups>

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